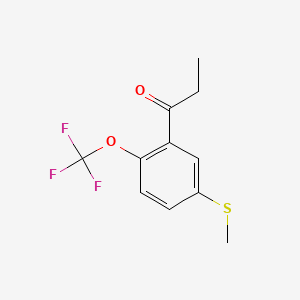

1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one

Description

1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone attached to a phenyl ring substituted with a methylthio (-SMe) group at the 5-position and a trifluoromethoxy (-OCF₃) group at the 2-position. The trifluoromethoxy group is strongly electron-withdrawing due to its high electronegativity, while the methylthio group exhibits moderate electron-donating properties via sulfur’s lone pairs.

Properties

Molecular Formula |

C11H11F3O2S |

|---|---|

Molecular Weight |

264.27 g/mol |

IUPAC Name |

1-[5-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-1-one |

InChI |

InChI=1S/C11H11F3O2S/c1-3-9(15)8-6-7(17-2)4-5-10(8)16-11(12,13)14/h4-6H,3H2,1-2H3 |

InChI Key |

LOZMCDNNEZYMHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)SC)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-(methylthio)-2-(trifluoromethoxy)benzaldehyde with a suitable propanone derivative in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethoxy and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methylthio group can participate in redox reactions, potentially affecting cellular processes. The propanone moiety can act as a reactive site for further chemical modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing aromatic ketone scaffolds and substituents such as trifluoromethoxy, methylthio, or halogen groups. Key differences in substituent positions, electronic effects, and physicochemical properties are highlighted.

Substituent Position and Electronic Effects

Key Observations :

- Substituent Position : Moving -OCF₃ from para (3ea) to ortho (target compound) increases steric strain but may enhance dipole interactions .

- Dual EWGs : The compound in (-OCF₃ and -SCF₃) exhibits lower reactivity in electrophilic substitution compared to the target compound’s mixed EWG/EDG system .

Physicochemical Properties

Notes:

Biological Activity

1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one, a synthetic organic compound, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C11H11F3O2S

- Molecular Weight : 264.26 g/mol

- CAS Number : 1806461-23-3

The compound features a unique structure characterized by a methylthio group and a trifluoromethoxy group attached to a phenyl ring. This configuration enhances its lipophilicity, which is crucial for its biological activity as it facilitates membrane penetration and interaction with cellular targets .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The trifluoromethyl group is believed to play a pivotal role in enhancing the compound's ability to disrupt microbial membranes, leading to increased efficacy against various pathogens. Studies have shown that this compound can inhibit the growth of specific bacterial strains, although detailed quantitative data is still emerging.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has demonstrated promising results against pancreatic cancer cell lines such as BxPC-3 and Panc-1. The IC50 values for these cell lines were reported at approximately 0.051 µM and 0.066 µM, respectively, indicating strong cytotoxic effects compared to normal human lung fibroblasts (WI38), which had an IC50 of 0.36 µM .

The proposed mechanism of action for the anticancer activity involves:

- DNA Intercalation : The compound's structural features allow it to intercalate into DNA, disrupting replication processes.

- Enzyme Modulation : It may also modulate the activity of specific enzymes involved in cancer cell metabolism .

In Vitro Studies

In vitro studies have focused on the antiproliferative effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| BxPC-3 | 0.051 | Strong cytotoxicity |

| Panc-1 | 0.066 | Effective against pancreatic cancer |

| WI38 (normal) | 0.36 | Lower sensitivity |

These findings suggest that while the compound is effective against cancer cells, it shows relatively lower toxicity towards normal cells, which is a desirable characteristic in anticancer drug development .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how structural variations influence biological activity. Compounds with similar structural motifs have been synthesized and tested, revealing that modifications in the positioning of functional groups significantly affect their potency and selectivity towards cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.